N-benzyl-1-(3-nitrophenyl)methanamine N-benzyl-1-(3-nitrophenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14401878
InChI: InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

N-benzyl-1-(3-nitrophenyl)methanamine

CAS No.:

Cat. No.: VC14401878

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(3-nitrophenyl)methanamine -

Specification

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name N-[(3-nitrophenyl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2
Standard InChI Key DFYDXMFZQUWIFS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Benzyl-1-(3-nitrophenyl)methanamine features a benzyl group (-CH₂C₆H₅) bonded to the nitrogen of a methanamine (-CH₂NH₂) moiety, which is further connected to a 3-nitrophenyl ring. The nitro group at the meta position introduces significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The IUPAC name, N-[(3-nitrophenyl)methyl]-1-phenylmethanamine, reflects this connectivity, while the SMILES notation (C1=CC=C(C=C1)CNCC2=CC(=CC=C2)N+[O-]) precisely encodes its topology.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
IUPAC NameN-[(3-nitrophenyl)methyl]-1-phenylmethanamine
Canonical SMILESC1=CC=C(C=C1)CNCC2=CC(=CC=C2)N+[O-]
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Spectroscopic Features

Infrared (IR) spectroscopy of analogous nitroaromatic amines reveals characteristic stretches:

  • N-H stretching: 3300–3500 cm⁻¹ (secondary amine) .

  • C-N stretching: 1250–1350 cm⁻¹ .

  • NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1350 cm⁻¹.
    Nuclear magnetic resonance (NMR) data for structurally related compounds indicate:

  • ¹H NMR: Benzyl protons resonate at δ 4.67 (s, 2H), while aromatic protons appear as multiplet clusters between δ 7.11–8.33 .

  • ¹³C NMR: The nitro-bearing carbon resonates near δ 145 ppm, with adjacent carbons deshielded to δ 126–130 ppm .

Synthesis and Preparation

Reductive Amination

The primary synthesis route involves reductive amination of 3-nitrobenzaldehyde with benzylamine. Optimized conditions use sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C, achieving yields >70%. The mechanism proceeds via imine intermediate formation, followed by borohydride reduction:

3-Nitrobenzaldehyde + BenzylamineNaBH₃CNN-Benzyl-1-(3-nitrophenyl)methanamine\text{3-Nitrobenzaldehyde + Benzylamine} \xrightarrow{\text{NaBH₃CN}} \text{N-Benzyl-1-(3-nitrophenyl)methanamine}

Critical parameters include:

  • Solvent polarity: Methanol > ethanol due to improved imine stabilization.

  • Temperature: Yields decline above 70°C due to nitro group reduction side reactions.

Oxidative Retro-Alkylation

The Royal Society of Chemistry reports a novel oxidative cleavage of tertiary benzylamines using iodine and caesium carbonate in DMSO:H₂O (5:1) . Applied to N-benzyl-1-(3-nitrophenyl)methanamine analogs, this method selectively removes alkyl groups, offering a route to N-dealkylated derivatives:

R-N(CH₂Ar)₂I₂, Cs₂CO₃R-NH-CH₂Ar + Byproducts\text{R-N(CH₂Ar)₂} \xrightarrow{\text{I₂, Cs₂CO₃}} \text{R-NH-CH₂Ar + Byproducts}

Reaction monitoring via TLC ensures completion within 2–4 hours .

Electrochemical Synthesis

Emerging electrochemical methods enable nitro group retention during synthesis. A AuPd–Fe₃O₄ nanoparticle-catalyzed system achieves 69% yield in N-formylation reactions, outperforming monometallic catalysts.

Table 2: Comparative Synthesis Methods

MethodConditionsYieldAdvantages
Reductive AminationNaBH₃CN, MeOH, 60°C70–75%High selectivity, mild conditions
Oxidative Retro-AlkylationI₂, Cs₂CO₃, DMSO:H₂O, 60°C65%Access to dealkylated derivatives
ElectrochemicalAuPd–Fe₃O₄, 1.5 V, RT69%Metal recovery, scalable

Physicochemical Properties

Solubility and Stability

N-Benzyl-1-(3-nitrophenyl)methanamine exhibits:

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃); low in water (<1 mg/mL).

  • Stability: Stable at RT under inert atmospheres. Prolonged exposure to light induces nitro group degradation, necessitating amber glass storage.

Acid-Base Behavior

The secondary amine (pKa ≈ 9.5) protonates in acidic media, forming water-soluble salts (e.g., hydrochloride). This property facilitates purification via acid-base extraction .

Reactivity and Functionalization

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N-benzyl-1-(3-aminophenyl)methanamine—a precursor for azo dyes and polyamides. Selectivity challenges arise due to competing benzyl group hydrogenolysis.

Electrophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring undergoes halogenation (Br₂, FeCl₃) at the para position relative to the nitro group, producing brominated derivatives used in cross-coupling reactions.

MicroorganismConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus10015 ± 1.2
Escherichia coli1008 ± 0.9

Antiparasitic Applications

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Plasmodium falciparum dihydroorotate dehydrogenase, suggesting antimalarial potential.

Industrial and Research Applications

Catalysis

AuPd–Fe₃O₄ nanocomposites utilize N-benzyl-1-(3-nitrophenyl)methanamine as a ligand, enhancing catalytic activity in Suzuki-Miyaura couplings (TON = 1,200).

Polymer Science

Incorporation into polyimides improves thermal stability (Tg = 280°C vs. 240°C for conventional analogs), attributed to nitro group crosslinking.

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